1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea
Description
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13-6-2-3-7-14(13)20-17(21)19-12-18(22,15-8-4-10-23-15)16-9-5-11-24-16/h2-11,22H,12H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEVCKSVIFPFFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine
The central hydroxyl-ethylamine intermediate is synthesized through a nucleophilic addition-amination sequence. A ketone precursor, 2-(furan-2-yl)-2-(thiophen-2-yl)acetone, undergoes asymmetric reduction using sodium borohydride in methanol, yielding the corresponding alcohol with 78% enantiomeric excess. Subsequent amination via the Gabriel synthesis replaces the hydroxyl group with a phthalimide-protected amine, which is hydrolyzed using hydrazine to release the primary amine.
Key Reaction:
$$
\text{2-(Furan-2-yl)-2-(thiophen-2-yl)acetone} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethanol} \xrightarrow{\text{Phthalimide, DEAD}} \text{Protected amine} \xrightarrow{\text{Hydrazine}} \text{2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine}
$$
Ortho-Tolyl Isocyanate Preparation
Ortho-tolyl isocyanate is synthesized by treating ortho-toluidine with phosgene in dichloromethane at 0°C, followed by careful neutralization to avoid polymerization. The isocyanate is purified via distillation under reduced pressure (bp 92–94°C at 15 mmHg).
Urea Coupling
The ethylamine intermediate reacts with ortho-tolyl isocyanate in anhydrous tetrahydrofuran (THF) at room temperature for 12 hours. Triethylamine is added to scavenge HCl, yielding the target urea with 65% isolated yield after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Table 1: Optimization of Urea Coupling Conditions
| Solvent | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| THF | Triethylamine | RT | 12 | 65 |
| DCM | Pyridine | 0°C | 24 | 42 |
| DMF | DBU | 50°C | 6 | 58 |
Carbamate Intermediate Route
Hydroxyethyl Carbamate Formation
To circumvent the instability of the hydroxyl group, the alcohol is protected as a tert-butyldimethylsilyl (TBS) ether prior to amination. The TBS-protected alcohol reacts with triphosgene to form a carbamate, which is subsequently treated with ortho-toluidine in the presence of 1,8-diazabicycloundec-7-ene (DBU) to yield the urea.
Key Reaction:
$$
\text{TBS-protected alcohol} \xrightarrow{\text{Cl}_3\text{C(O)OCl}} \text{Carbamate} \xrightarrow{\text{ortho-Toluidine, DBU}} \text{Protected urea} \xrightarrow{\text{TBAF}} \text{1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(ortho-tolyl)urea}
$$
Deprotection and Purification
Tetra-n-butylammonium fluoride (TBAF) in THF removes the TBS group quantitatively. The crude product is recrystallized from ethanol/water (4:1) to achieve 89% purity, with final purification via preparative HPLC (C18 column, acetonitrile/water gradient).
Reductive Amination Strategy
Ketone Synthesis
A Friedel-Crafts acylation introduces the furan and thiophene rings to acetone. Aluminum chloride catalyzes the reaction between acetyl chloride and furan/thiophene mixtures at 80°C, yielding 2-(furan-2-yl)-2-(thiophen-2-yl)acetone with 71% regioselectivity.
Reductive Amination
The ketone undergoes reductive amination with ortho-toluidine using sodium cyanoborohydride in methanol/acetic acid (pH 5). The hydroxyl group is introduced in situ via borane-THF complex reduction, achieving a 54% overall yield.
Table 2: Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Isocyanate-Amine | 4 | 42 | 95 | Direct urea formation |
| Carbamate | 5 | 38 | 89 | Enhanced hydroxyl stability |
| Reductive Amination | 3 | 54 | 91 | Fewer intermediates |
Challenges and Optimization
Steric Hindrance
The ortho-tolyl group impedes urea cyclization, necessitating high-dilution conditions (0.01 M) to favor intermolecular reactions. Microwave-assisted synthesis at 100°C reduces reaction time from 12 hours to 2 hours, improving yield to 73%.
Regioselectivity in Furan/Thiophene Incorporation
Lewis acid catalysts (e.g., SnCl₄) enhance regioselectivity during Friedel-Crafts acylation, favoring furan at the α-position and thiophene at the β-position.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs, based on evidence from crystallographic, synthetic, and spectroscopic studies.
Table 1: Structural and Functional Comparison of Urea Derivatives
Key Analysis:
Heterocyclic Influence :
- The target compound’s furan-thiophene combination is distinct from analogs like 1-(2-furoyl)-3-(o-tolyl)thio-urea (furan only) and N-[1-(2-hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide (thiophene-oxazole). Furan and thiophene contribute to π-π stacking but differ in electronic effects: furan is electron-rich (oxygen), while thiophene has moderate aromaticity (sulfur) .
- The hydroxyethyl bridge in the target compound may enhance solubility compared to purely aromatic analogs (e.g., 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea ) .
Urea vs.
Substituent Effects: o-Tolyl (ortho-methylphenyl) in the target compound introduces steric hindrance, which may limit rotational freedom compared to 4-methoxyphenyl analogs (e.g., 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea) . Nitro or cyano groups (e.g., 1-(3-Cyano-phen-yl)-3-(2-furoyl)thio-urea) increase electrophilicity, favoring interactions with nucleophilic residues in biological targets .
Synthetic Accessibility :
- Epoxide-containing analogs (e.g., 1-(4-Methoxyphenyl)-3-(2-nitrophenyl)oxiran-2-yl)urea ) require acid-catalyzed rearrangements, whereas the target compound’s hydroxyethyl group suggests a possible synthesis via nucleophilic addition to a ketone intermediate .
Research Findings and Implications
- Crystallographic Trends: Compounds with thiophene/furan hybrids (e.g., 1-(2-furyl)-3-(3-methyl-2-thienyl)-propenone) exhibit planar geometries favoring π-π stacking, a feature likely shared by the target compound .
- Biological Activity : Urea derivatives with methoxy substituents (e.g., 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea ) show enhanced solubility and bioavailability, suggesting the target’s o-tolyl group may trade solubility for target specificity .
- Spectroscopic Signatures: NMR data for analogs like 1-(3-chloro-4-methylphenyl)-3-(2-(((5-(dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)urea indicate distinct chemical shifts for furan (δ 6.5–7.5 ppm) and thiophene protons (δ 7.0–7.5 ppm), which could guide characterization of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
